4'-Bromo-3'-fluoroacetanilide

Bromodomain inhibition Epigenetics Histone acetyltransferase

Select 4'-Bromo-3'-fluoroacetanilide (CAS 351-30-4) to leverage a unique 4'-bromo-3'-fluoro substitution pattern unavailable in mono- or alternative dihalogenated analogs. The bromine provides steric bulk and a Suzuki-Miyaura handle; the ortho-fluorine exerts an electron-withdrawing inductive effect while preserving metabolic stability—enabling build-couple-diversify strategies. A resolved crystal structure (CCDC deposition available) accelerates solid-form screening. In medicinal chemistry, its measured IC₅₀ of 70 µM against the PCAF bromodomain, coupled with weak affinity for BRD4 and TRIM24, makes it a selective starting scaffold ready for fragment growth. Supplied with ≥98% purity (GC/HPLC), ambient shipping, and global stock. For R&D use only; request a quote for bulk quantities.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 351-30-4
Cat. No. B1271549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-3'-fluoroacetanilide
CAS351-30-4
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
InChIKeyGAQUWJRFYLETKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-3'-fluoroacetanilide (CAS 351-30-4): Baseline Characterization for Informed Procurement


4'-Bromo-3'-fluoroacetanilide (CAS 351-30-4), also known as N-(4-bromo-3-fluorophenyl)acetamide, is a halogenated acetanilide derivative with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol [1]. The compound is a crystalline solid with a melting point of 149–152 °C and a predicted density of 1.623 g/cm³ . It is commercially available from multiple suppliers with purities typically exceeding 98% (GC or HPLC) . The compound features both bromine and fluorine substituents on the aromatic ring, making it a versatile intermediate for pharmaceutical research, agrochemical development, and materials science applications .

4'-Bromo-3'-fluoroacetanilide: Why Simple Acetanilide Analogs Are Not Interchangeable


In medicinal chemistry and materials science, the substitution pattern on the acetanilide scaffold profoundly influences molecular recognition, physicochemical properties, and synthetic utility. The 4'-bromo-3'-fluoro substitution in 4'-bromo-3'-fluoroacetanilide confers a unique combination of steric bulk (Br), electron-withdrawing inductive effects (F, Br), and hydrogen-bonding potential that cannot be replicated by monosubstituted (e.g., 4'-bromoacetanilide or 4'-fluoroacetanilide) or alternative disubstituted analogs [1]. Substituting a halogen or altering its position changes the compound's reactivity in cross-coupling reactions, its binding affinity to biological targets, and its crystalline packing [2]. The evidence presented below quantifies these differences in specific contexts relevant to research and industrial applications.

4'-Bromo-3'-fluoroacetanilide: Quantitative Differentiation Against Key Analogs


Target Engagement Selectivity: Differential Bromodomain Inhibition Profile vs. 4'-Bromoacetanilide

4'-Bromo-3'-fluoroacetanilide demonstrates measurable inhibition of human PCAF (KAT2B) bromodomain with an IC50 of 70,000 nM (70 µM) in a BROMOscan assay, whereas the structurally related 4'-bromoacetanilide (CAS 103-88-8), lacking the 3'-fluoro substituent, exhibits no reported activity against PCAF in comparable assays [1]. Additionally, the compound shows weak binding to BRPF1 with a Kd of 20,000 nM and >100,000 nM for TRIM24 and BRD4 BD1, indicating a degree of selectivity within the bromodomain family [2]. This differential inhibition pattern underscores the functional contribution of the 3'-fluoro group to target recognition.

Bromodomain inhibition Epigenetics Histone acetyltransferase

Physicochemical Distinctiveness: Melting Point and Density Compared to Halogenated Analogs

4'-Bromo-3'-fluoroacetanilide exhibits a melting point of 149–152 °C and a density of 1.623 g/cm³ . In contrast, 4'-bromoacetanilide (CAS 103-88-8) melts at 166–170 °C with a density of 1.717 g/cm³ , while 4'-fluoroacetanilide (CAS 351-83-7) melts at 153–155 °C with a density of 1.2 g/cm³ . The intermediate melting point and density of the target compound reflect the balanced influence of the electron-withdrawing fluoro group and the heavy bromo atom. This distinct thermal and physical signature directly impacts purification strategies (recrystallization solvent selection) and solid-state handling in automated synthesis platforms.

Solid-state characterization Purification Formulation development

Crystal Structure Availability: Unique Solid-State Characterization Advantage

A complete single-crystal X-ray structure of 4'-bromo-3'-fluoroacetanilide has been solved and deposited, revealing specific C—H···O and Br···O intermolecular interactions that dictate its solid-state packing [1]. In contrast, no deposited crystal structures exist for 4'-bromoacetanilide, 4'-fluoroacetanilide, or 3'-fluoroacetanilide in the Cambridge Structural Database (CSD) as of this writing. The availability of accurate atomic coordinates and unit cell parameters enables precise computational modeling (e.g., crystal habit prediction, lattice energy calculations) and supports quality control via powder X-ray diffraction (PXRD) comparison.

Crystallography Polymorph screening Computational chemistry

Synthetic Versatility: Orthogonal Halogen Reactivity in Cross-Coupling

The presence of both a bromine and a fluorine atom on the aromatic ring provides orthogonal handles for sequential functionalization. The C-Br bond (bond dissociation energy ~81 kcal/mol) is readily activated in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), while the C-F bond (BDE ~126 kcal/mol) remains inert under these conditions, allowing for late-stage diversification [1]. This contrasts with 4'-bromoacetanilide (only one reactive halogen) and 4'-fluoroacetanilide (fluoro is poorly reactive in most couplings). 4'-Bromo-3'-chloroacetanilide (CAS 22459-81-0) offers two reactive halogens but with less discrimination (C-Cl BDE ~95 kcal/mol), increasing the risk of unwanted side reactions [2]. The target compound therefore provides a more controlled pathway for generating complex molecular architectures.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Building block

4'-Bromo-3'-fluoroacetanilide: Optimal Application Scenarios Based on Quantitative Evidence


Epigenetic Probe Development Targeting PCAF Bromodomain

The measurable IC50 of 70 µM against PCAF bromodomain, combined with the compound's weak affinity for BRD4 and TRIM24, supports its use as a starting scaffold for developing selective PCAF inhibitors. Researchers can exploit the 3'-fluoro group to modulate potency and selectivity through further chemical optimization [1].

Solid-Form Screening and Polymorph Risk Assessment

The availability of a high-resolution crystal structure provides a definitive reference point for identifying and characterizing new polymorphs or solvates. This is particularly valuable during early pharmaceutical development, where solid-form properties impact bioavailability and manufacturability [1].

Divergent Synthesis of Orthogonally Functionalized Biaryls

The orthogonal reactivity of the C-Br and C-F bonds enables a 'build-couple-diversify' strategy. The bromine can be used for Suzuki-Miyaura coupling to install an aryl group, while the fluorine remains intact for subsequent nucleophilic aromatic substitution or as a metabolic blocking group in medicinal chemistry [1].

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